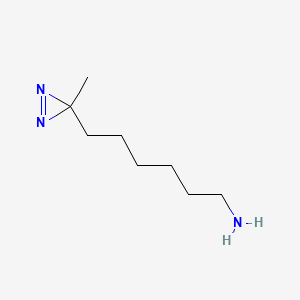
6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine is a compound characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is known for its high chemical reactivity and is often used in various scientific research applications, particularly in the field of photoaffinity labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine typically involves the formation of the diazirine ring followed by the attachment of the hexan-1-amine chain. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The reaction conditions often require low temperatures and the presence of a catalyst to facilitate the formation of the diazirine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring to other functional groups.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine is widely used in scientific research due to its unique properties:
Chemistry: It is used as a photoaffinity label to study molecular interactions.
Biology: The compound is employed in the study of protein-protein interactions and enzyme activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This intermediate can covalently bind to nearby molecules, allowing researchers to study molecular interactions and identify binding sites. The molecular targets and pathways involved depend on the specific application and the molecules being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine
- 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
Uniqueness
6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine is unique due to its specific structure, which combines a diazirine ring with a hexan-1-amine chain. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research.
Propriétés
Formule moléculaire |
C8H17N3 |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
6-(3-methyldiazirin-3-yl)hexan-1-amine |
InChI |
InChI=1S/C8H17N3/c1-8(10-11-8)6-4-2-3-5-7-9/h2-7,9H2,1H3 |
Clé InChI |
RKFONXOCPFZZQH-UHFFFAOYSA-N |
SMILES canonique |
CC1(N=N1)CCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


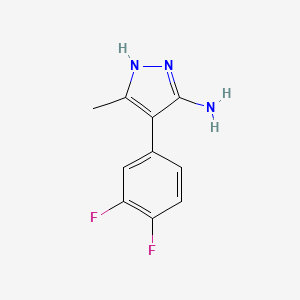
![(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13566917.png)
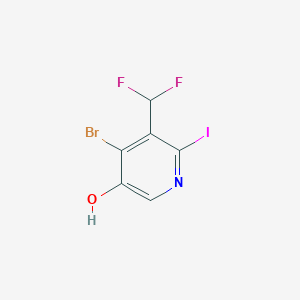
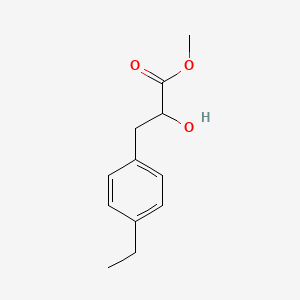
![2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13566931.png)
![Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13566939.png)

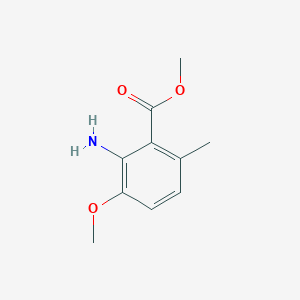
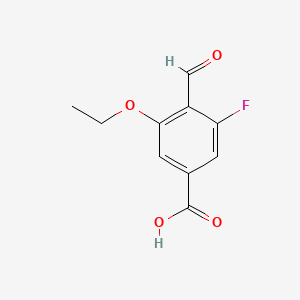
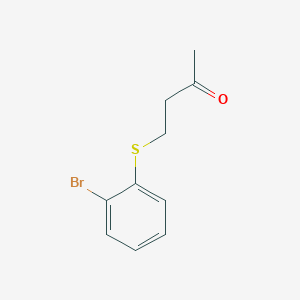

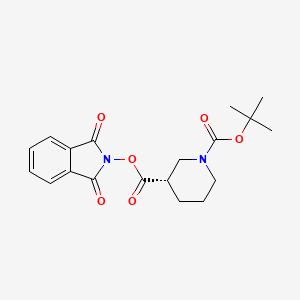
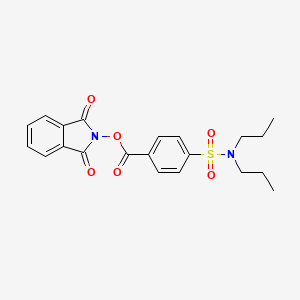
![3-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566996.png)
